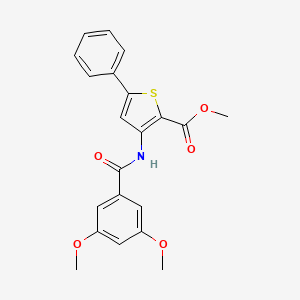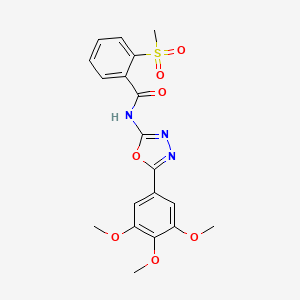
2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with a pyrazine ring (a six-membered ring with two nitrogen atoms), which is a common structure in many pharmaceuticals and agrochemicals . The molecule also contains a thioacetamide group and p-tolyl groups, which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazine ring, a thioacetamide group, and p-tolyl groups. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. For example, the pyrazine ring might undergo reactions typical of aromatic compounds, while the thioacetamide group could potentially be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the groups present in the molecule. For example, the presence of the pyrazine ring could influence the compound’s aromaticity and stability, while the thioacetamide group could affect its polarity .Applications De Recherche Scientifique
Organic Synthesis and Structural Analysis
- Novel Compound Synthesis and Crystal Structures : Research has led to the synthesis of new compounds with detailed structural analysis through single crystal X-ray diffraction, revealing significant intermolecular interactions. These studies contribute to our understanding of molecular packing and interaction dynamics in crystals (Sebhaoui et al., 2020).
- Characterization of Pyrazinyl Acetamide Derivatives : Synthesis and crystal structure determination of 2-Phenyl-N-(pyrazin-2-yl)acetamide demonstrates the capabilities in characterizing complex organic molecules, aiding in the design of materials with specific properties (Nayak et al., 2014).
Coordination Chemistry and Molecular Interactions
- Coordination Complexes with Antioxidant Activity : The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) showcases the potential in creating compounds with significant antioxidant activity. These findings have implications for developing therapeutics and understanding molecular interactions in biological systems (Chkirate et al., 2019).
Pharmaceutical Applications
- Antimicrobial Agents : The development of new heterocyclic compounds incorporating antipyrine moiety indicates potential for high biological activity against various microorganisms. This research highlights the ongoing exploration of new antimicrobial agents to combat resistant pathogens (Aly et al., 2011).
Material Science
- Hybrid Network Polymers : Studies on polyhedral oligomeric silsesquioxane (POSS)-based nano-photoinitiators for the preparation of PMMA hybrid networks demonstrate advancements in materials science, particularly in creating polymers with improved thermal stability and robustness (Batibay et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-3-7-16(8-4-14)22-18(24)13-26-19-20(25)23(12-11-21-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIXQPRMROAGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propanamide, N-[5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B2400533.png)
![1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B2400535.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2400538.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2400539.png)



![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2400546.png)



